molecular formula C15H9F3N2O B11834363 1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one

1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one

Cat. No.: B11834363
M. Wt: 290.24 g/mol
InChI Key: VORUILAPDCZUHG-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction proceeds efficiently, tolerating a broad scope of substrates and yielding desirable products in good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

These reactions typically result in the formation of derivatives with modified biological activities, which can be further explored for therapeutic applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting antitumor activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)phenyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:

The presence of the trifluoromethyl group in this compound distinguishes it from other quinazolinone derivatives, enhancing its chemical stability and biological activity.

Properties

Molecular Formula

C15H9F3N2O

Molecular Weight

290.24 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)10-4-3-5-11(8-10)20-9-19-14(21)12-6-1-2-7-13(12)20/h1-9H

InChI Key

VORUILAPDCZUHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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